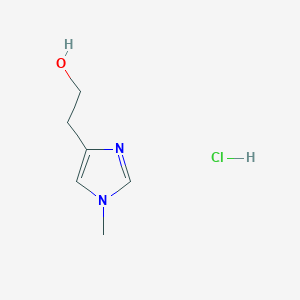
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 1-position and an ethanol group at the 4-position of the imidazole ring, with a hydrochloride salt form. It is widely used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride typically involves the reduction of 1-methylimidazole-4-carboxylic acid. The process begins with the suspension of 1-methylimidazole-4-carboxylic acid in tetrahydrofuran (THF), followed by the addition of lithium aluminum hydride at 0°C. The mixture is then stirred at room temperature overnight and subsequently at 50°C for one hour. Water and sodium sulfate are added to the mixture, and the resulting precipitate is filtered out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Formation of 2-(1-Methyl-1H-imidazol-4-yl)acetaldehyde or 2-(1-Methyl-1H-imidazol-4-yl)acetic acid.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The ethanol group can enhance the compound’s solubility and facilitate its transport across biological membranes. The hydrochloride salt form improves the compound’s stability and bioavailability .
Comparison with Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: Similar structure but lacks the methyl group at the 1-position.
1-Methylimidazole-4-carboxylic acid: Precursor in the synthesis of 2-(1-Methyl-1H-imidazol-4-yl)ethanolhydrochloride.
1-Methyl-4-chloromethylimidazole: A chlorinated derivative used in organic synthesis.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethanol groups enhances its reactivity and versatility in various applications.
Properties
Molecular Formula |
C6H11ClN2O |
|---|---|
Molecular Weight |
162.62 g/mol |
IUPAC Name |
2-(1-methylimidazol-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c1-8-4-6(2-3-9)7-5-8;/h4-5,9H,2-3H2,1H3;1H |
InChI Key |
LXXRPNHXYQAJPE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















